

Assessing the Anti-Fibrotic Effects of AVE 0991: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

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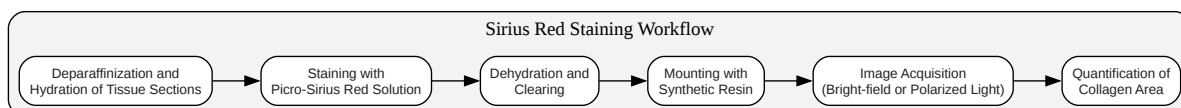
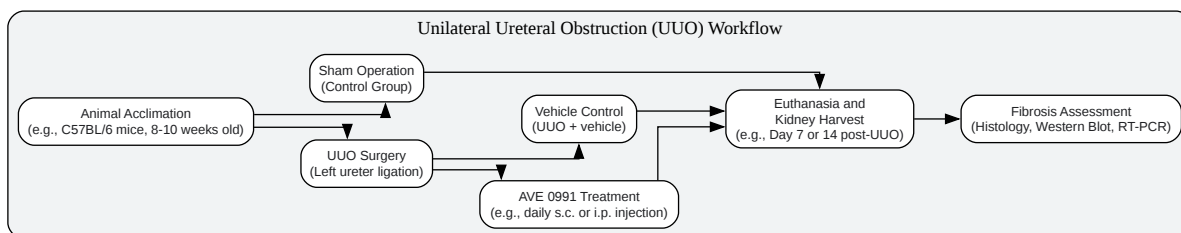
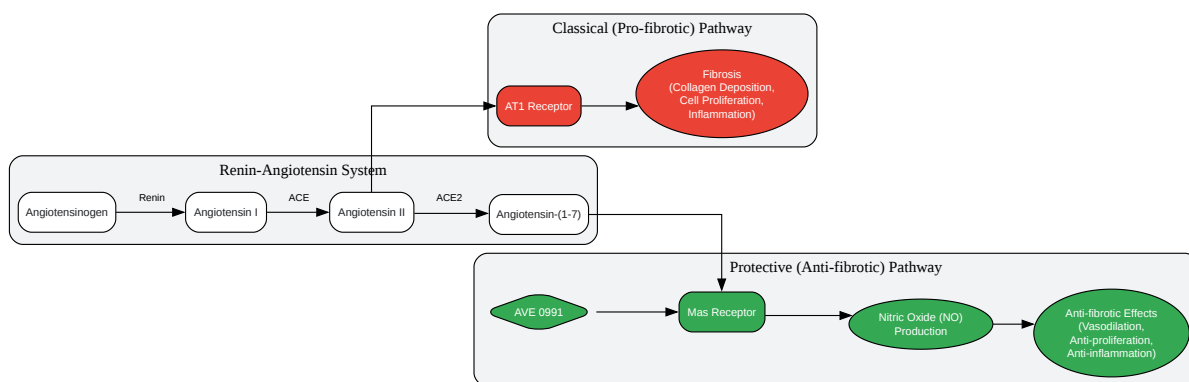
For Researchers, Scientists, and Drug Development Professionals

Introduction:

AVE 0991 is a nonpeptide agonist of the Mas receptor, which is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the actions of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)], which often counteracts the pro-fibrotic and pro-inflammatory effects of Angiotensin II (Ang II).[3][4] The ACE2/Ang-(1-7)/Mas receptor axis is recognized for its vasodilatory, anti-proliferative, and anti-fibrotic properties, making AVE 0991 a compound of significant interest for therapeutic development in fibrotic diseases.[3][5] This document provides detailed application notes and protocols for assessing the anti-fibrotic effects of AVE 0991 in various experimental models.

Mechanism of Action

AVE 0991 exerts its anti-fibrotic effects primarily by activating the Mas receptor, which is part of the alternative RAS pathway. This activation triggers a cascade of intracellular signaling events that collectively antagonize the pro-fibrotic actions mediated by the classical Ang II/AT1 receptor axis. A key downstream effect of Mas receptor activation is the stimulation of nitric oxide (NO) production, which plays a crucial role in vasodilation and has anti-inflammatory and anti-proliferative effects.[3]



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References

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- To cite this document: BenchChem. [Assessing the Anti-Fibrotic Effects of AVE 0991: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#assessing-the-anti-fibrotic-effects-of-ave-0991]

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